Indole C‑2 Methylation vs. Des‑Methyl Analog: Molecular Weight, Lipophilicity, and Target‑Site Complementarity
The 2‑methyl substitution on the indole ring (present in target compound; absent in ethyl 4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate, CAS 448229-93-4) increases molecular weight by 14 Da (343.4 vs. 329.4 g/mol) and adds approximately +0.5 log units to calculated lipophilicity. In the BMS indole glyoxamide series, indole C‑2 alkylation was shown to enhance gp120 binding affinity through occupancy of a hydrophobic sub‑pocket; the 2‑methyl variant in a closely related sub‑series (compounds 6a‑6ah in Ref. [1]) yielded HIV‑1 NL4‑3 EC₅₀ values ranging from 0.5 to 50 nM depending on the piperazine N‑substituent, whereas the unsubstituted indole progenitor was consistently 3‑ to 15‑fold less potent across matched pairs [1].
| Evidence Dimension | HIV-1 antiviral potency (EC₅₀) shift upon indole C‑2 methylation in matched molecular pairs |
|---|---|
| Target Compound Data | 2‑Methyl‑1H‑indol‑3‑yl glyoxamide piperazine scaffold; representative EC₅₀ range 0.5–50 nM (in‑class SAR from Ref. [1]) |
| Comparator Or Baseline | 1H‑Indol‑3‑yl glyoxamide piperazine scaffold (des‑methyl); EC₅₀ range 5–750 nM in matched contexts [1] |
| Quantified Difference | 3‑ to 15‑fold potency advantage for the 2‑methylindole congeners across matched molecular pairs |
| Conditions | HIV‑1 NL4‑3 laboratory strain; MT‑2 cell‑based infectivity assay; 3‑day endpoint; compounds 6a–6ah series in Ref. [1] |
Why This Matters
The 2‑methyl group is a pharmacophoric determinant, not an inert substituent; replacing the methylated indole with the des‑methyl analog is expected to degrade antiviral potency by ≥3‑fold based on matched‑pair SAR, making the target compound the appropriate reference standard for 2‑methylindole sub‑series work.
- [1] Wang T, Kadow JF, Zhang Z, et al. Inhibitors of HIV‑1 attachment. Part 4: A study of the effect of piperazine substitution patterns on antiviral potency in the context of indole‑based derivatives. Bioorg Med Chem Lett. 2009;19(17):5140‑5145. doi:10.1016/j.bmcl.2009.07.076. View Source
